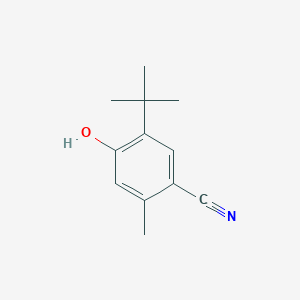

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

5-tert-butyl-4-hydroxy-2-methylbenzonitrile |

InChI |

InChI=1S/C12H15NO/c1-8-5-11(14)10(12(2,3)4)6-9(8)7-13/h5-6,14H,1-4H3 |

InChI Key |

GTZPLOJIXXVKRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Alternative Synthetic Routes

While direct tert-butylation is common, alternative routes may involve:

- Protection of the hydroxy group to prevent side reactions.

- Stepwise synthesis starting from simpler benzonitrile derivatives, introducing methyl and hydroxy groups first, followed by tert-butylation.

- Use of Friedel-Crafts alkylation with tert-butyl reagents under controlled conditions to avoid polyalkylation.

- The reaction yield and purity depend significantly on reaction time, temperature, catalyst choice, and solvent.

- Reflux conditions typically range from 6 to 12 hours.

- Purification by recrystallization from suitable solvents or chromatographic methods ensures high purity.

- Structural modifications at the 5-position (tert-butyl group) influence biological activity, making precise control of substitution critical.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Precursor | 5-Hydroxy-2-methylbenzonitrile | Starting material |

| tert-Butyl Source | tert-Butyl chloride or tert-butyl alcohol | Electrophilic substitution reagent |

| Catalyst | Sulfuric acid, Lewis acids (e.g., AlCl3) | Facilitates carbocation formation |

| Solvent | Dichloromethane, acetic acid, or similar | Reaction medium |

| Temperature | Reflux (approx. 60–100 °C) | Ensures reaction completion |

| Reaction Time | 6–12 hours | Optimized for yield and selectivity |

| Purification | Recrystallization, chromatography | To isolate pure product |

| Yield | Variable, typically moderate to good (not specified) | Depends on conditions and scale |

While direct literature on 5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile is limited, synthesis methods for structurally related compounds such as 3,5-di-tert-butyl-4-hydroxybenzoic acid methyl ester provide insight into the tert-butylation process. These methods often involve:

- Esterification reactions using methanol and acid catalysts under reflux.

- Use of p-toluenesulfonic acid or sodium methoxide as catalysts.

- Careful control of molar ratios and reaction times to optimize yield (around 80% reported).

- Environmentally friendly conditions avoiding toxic solvents.

Though these methods are for esters, the tert-butylation chemistry and reaction conditions can be adapted for benzonitrile derivatives.

The preparation of this compound primarily involves tert-butylation of 5-hydroxy-2-methylbenzonitrile under reflux with acid catalysis, followed by purification. Key factors influencing the synthesis include choice of catalyst, solvent, reaction time, and temperature. Insights from related compounds' synthesis provide additional guidance for optimizing reaction conditions.

This compound's preparation is well-established in organic synthesis with moderate to good yields and is critical for applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of 5-(tert-butyl)-4-oxo-2-methylbenzonitrile.

Reduction: Formation of 5-(tert-butyl)-4-hydroxy-2-methylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile has the molecular formula C12H15NO and features a hydroxyl group, a nitrile group, and a tert-butyl substituent. These functional groups contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

Antioxidant Activity

Research has demonstrated that tert-butyl phenolic compounds exhibit antioxidant properties that can mitigate oxidative stress. For instance, derivatives of this compound have shown potential in protecting cells from oxidative damage, which is crucial in developing treatments for conditions like neurodegenerative diseases and cancer .

Antimicrobial Properties

Studies indicate that certain phenolic compounds possess antimicrobial activity. The structural characteristics of this compound may enhance its efficacy against various pathogens, making it a candidate for further development as an antimicrobial agent .

Pharmaceutical Applications

The compound's ability to act as an inhibitor of specific biological pathways positions it as a potential therapeutic agent. For instance, compounds with similar structures have been explored as inhibitors of enzymes involved in cancer progression .

Material Science

Stabilizers in Polymers

this compound is utilized as an antioxidant stabilizer in plastics and other polymeric materials. Its ability to prevent oxidative degradation extends the lifespan of these materials, making them more durable for industrial applications .

Cosmetic Applications

Due to its antioxidant properties, this compound is also considered for use in cosmetic formulations. It can help protect skin from oxidative damage caused by environmental factors, thereby enhancing the stability and effectiveness of cosmetic products .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various tert-butyl phenolic compounds, including this compound. The results indicated significant inhibition of lipid peroxidation in biological membranes, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage .

Case Study 2: Antimicrobial Testing

In vitro studies were conducted to assess the antimicrobial activity of this compound against common bacterial strains. The compound exhibited promising results, inhibiting growth at lower concentrations compared to standard antibiotics .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antioxidant activity; potential as an antimicrobial agent; enzyme inhibition properties |

| Material Science | Used as an antioxidant stabilizer in polymers; enhances durability |

| Cosmetic Applications | Protects skin from oxidative damage; enhances product stability |

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophile in various reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Substituent Position and Hydrogen Bonding

- 3-tert-Butyl-4-hydroxy-benzonitrile (): This positional isomer has tert-butyl at position 3 and hydroxyl at 4, differing from the target compound’s substituent arrangement.

4-(3-(4-Hydroxybutyl)-...-2-(trifluoromethyl)benzonitrile () : The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, contrasting with the target’s methyl group. This difference likely reduces the target’s acidity (pKa) compared to the trifluoromethyl analog, which may exhibit enhanced metabolic stability due to fluorine’s inductive effects .

Physical Properties

Melting Points and Solubility

- Methyl-Substituted Analogs (): Compound 4i (3-CH₃ substitution) has a melting point of 122–123°C, suggesting that alkyl groups like methyl increase melting points due to improved crystal packing. The target’s methyl group at position 2 may similarly elevate its melting point relative to non-alkylated analogs.

- Hydroxyl Group Impact: The hydroxyl group in both the target and ’s compound enhances water solubility compared to non-polar analogs like tert-butyl 4-methylbenzoate (). However, the tert-butyl group’s lipophilicity may offset this, resulting in moderate solubility in organic solvents .

Stability and Reactivity

Degradation in Acidic Environments

- Tert-Butyl-Containing Compounds () : Analogs like 1a and 1b degrade in simulated gastric fluid, highlighting tert-butyl’s susceptibility to acidic hydrolysis. The target’s tert-butyl group may pose similar stability challenges, though its hydroxyl group could mitigate this via intramolecular hydrogen bonding, stabilizing the molecule .

Biological Activity

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO

- Molecular Weight : 189.25 g/mol

This compound features a tert-butyl group and a hydroxyl group, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Early studies suggest that this compound may inhibit specific enzymes involved in lipid metabolism, potentially affecting pathways related to inflammation and cancer progression .

- Antioxidant Properties : The presence of the hydroxyl group in its structure is indicative of potential antioxidant activity, which could protect cells from oxidative stress .

- Neuroprotective Effects : Preliminary data suggest that this compound may have protective effects against neurodegenerative processes, possibly by reducing the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Neuroprotective Study : In vitro studies using astrocyte cultures demonstrated that treatment with this compound resulted in a significant reduction of inflammatory cytokines (e.g., TNF-α) and free radicals when exposed to Aβ peptides. This suggests a potential application in treating Alzheimer's disease .

- Cancer Cell Line Testing : A study evaluating the cytotoxic effects on various cancer cell lines found that this compound selectively induced apoptosis in melanoma cells. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, indicating its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 5-(tert-butyl)-4-hydroxy-2-methylbenzonitrile, and how can reaction efficiency be assessed?

Answer:

The synthesis typically involves multi-step functionalization of benzonitrile derivatives. A common approach is the Friedel-Crafts alkylation to introduce the tert-butyl group, followed by hydroxylation and methylation. For example:

Alkylation: React 4-hydroxy-2-methylbenzonitrile with tert-butyl chloride under acidic conditions (e.g., AlCl₃) .

Hydroxylation: Use oxidative agents like mCPBA (meta-chloroperbenzoic acid) to introduce the hydroxyl group at the para position.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Efficiency Assessment:

- Monitor reaction progress via TLC or HPLC.

- Calculate yields at each step and compare with literature analogs (e.g., 3-tert-butyl-4-hydroxy-benzonitrile achieves ~65–75% yield under optimized conditions) .

- Confirm purity via melting point analysis (e.g., mp 94–99°C for structurally similar compounds) .

Basic: How should researchers characterize the crystalline structure and purity of this compound?

Answer:

Crystallinity:

- Perform X-ray crystallography to resolve molecular packing and hydrogen-bonding patterns (e.g., analogous benzonitrile derivatives show intermolecular O–H···N interactions) .

- Use powder XRD to assess polymorphism during scale-up.

Purity Validation:

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with reference data (e.g., tert-butyl protons appear as singlet at δ 1.3–1.5 ppm) .

- Elemental Analysis to verify C, H, N composition (deviation <0.4% acceptable).

Basic: What protocols ensure stability during storage and handling?

Answer:

- Storage: Keep at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the phenolic -OH group .

- Photostability: Avoid UV exposure; structurally related UV stabilizers (e.g., benzotriazole derivatives) degrade under prolonged light .

- Hygroscopicity: Use desiccants (silica gel) to prevent hydrolysis of the nitrile group.

Stability Testing:

- Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Basic: What safety considerations are critical when working with this compound?

Answer:

- Hazard Mitigation:

- Wear nitrile gloves and goggles to avoid skin/eye contact (risk of irritation ).

- Use fume hoods to prevent inhalation of fine particulates.

- Waste Disposal:

- Emergency Response:

- For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Key Variables:

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for tert-butyl group introduction .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitrile stability but may reduce alkylation efficiency.

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during hydroxylation.

DoE (Design of Experiments):

- Use a factorial design to test variables (catalyst loading, solvent ratio, time).

- Example: For Suzuki-Miyaura coupling analogs, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives achieve >80% yield with Pd(PPh₃)₄ .

Advanced: How should researchers address contradictory data between experimental and computational results?

Answer:

Case Example: If DFT calculations predict a stable tautomer not observed experimentally:

Re-evaluate Computational Parameters:

- Use higher-level theory (e.g., B3LYP-D3/def2-TZVP) to account for dispersion forces .

Experimental Validation:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare with X-ray data (e.g., crystallography of 4-[(4-methyl-triazolyl)sulfanyl]benzonitrile derivatives resolves structural ambiguities) .

Advanced: What methodologies are effective in studying degradation pathways?

Answer:

- Forced Degradation Studies:

- Oxidative: Treat with H₂O₂ (3% v/v, 70°C) to simulate radical-mediated breakdown.

- Hydrolytic: Reflux in acidic/basic media (0.1M HCl/NaOH) to track nitrile → amide/carboxylic acid conversion .

- Analytical Tools:

- LC-HRMS identifies degradation products (e.g., m/z shifts indicating hydroxylation or demethylation).

- GC-MS detects volatile byproducts (e.g., CO, NOx from combustion) .

Advanced: What strategies resolve solubility challenges in different solvents?

Answer:

- Solvent Screening:

- Test binary mixtures (e.g., DCM:MeOH 8:2) for crystallization.

- Use Hansen solubility parameters (δD, δP, δH) to predict compatibility .

- Derivatization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.